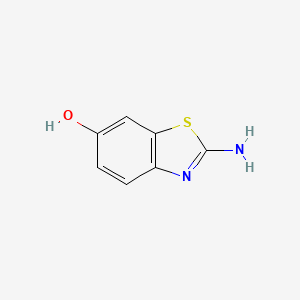

2-Amino-6-hydroxybenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVTNUTGNBNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180903 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-79-5 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-6-hydroxybenzothiazole synthesis from p-aminophenol

An In-depth Technical Guide to the Synthesis of 2-Amino-6-hydroxybenzothiazole from p-Aminophenol

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Hugershoff reaction, which involves the cyclization of an aromatic amine with a thiocyanate source in the presence of a halogen. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction parameters, and visual diagrams to facilitate a thorough understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of this compound from p-aminophenol proceeds via an electrophilic substitution and subsequent intramolecular cyclization. The key steps are:

-

Thiocyanation: In the presence of a halogen (e.g., bromine), potassium thiocyanate is oxidized to form thiocyanogen ((SCN)₂), a reactive electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of p-aminophenol attacks the thiocyanogen, leading to the formation of a p-hydroxy-thiocyanoaniline intermediate. The hydroxyl and amino groups on the benzene ring are ortho-, para-directing, and the thiocyano group is introduced ortho to the amino group due to steric hindrance and electronic effects.

-

Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of the thiocyano group, initiating an intramolecular nucleophilic addition.

-

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps lead to the formation of the stable, aromatic this compound ring system.

Experimental Protocol

The following protocol is a synthesized procedure adapted from general methods for the synthesis of 2-aminobenzothiazole derivatives.[1][2] It is crucial to perform this reaction in a well-ventilated fume hood due to the use of bromine and volatile acetic acid.

Materials:

-

p-Aminophenol

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Concentrated ammonium hydroxide

-

Ethanol

-

Activated carbon (Norit)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Reflux condenser

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and flask for vacuum filtration

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve p-aminophenol in glacial acetic acid.

-

Addition of Thiocyanate: Add potassium thiocyanate to the solution and stir until it is completely dissolved.

-

Bromination: Cool the mixture in an ice bath to below 10°C. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10°C.

-

Reaction: After the addition of bromine is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide to precipitate the free base of the product. The pH should be adjusted to approximately 7-8.

-

Isolation of Crude Product: Filter the precipitated solid using a Büchner funnel, wash it thoroughly with cold water, and air-dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[3] Dissolve the crude solid in a minimum amount of hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat for a few minutes.[3] Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | p-Toluidine (1 mole) | [3] |

| Reagents | Sodium thiocyanate (1.1 moles) | [3] |

| Concentrated sulfuric acid (0.55 mole) | [3] | |

| Sulfuryl chloride (1.34 moles) | [3] | |

| Solvent | Chlorobenzene | [3] |

| Reaction Temperature | 100°C (for thiourea formation) | [3] |

| <50°C (for cyclization) | [3] | |

| Reaction Time | 3 hours (for thiourea formation) | [3] |

| Yield | 84% (of intermediate urea) | [3] |

Note: This data is for the synthesis of 2-amino-6-methylbenzothiazole and should be considered as an illustrative example.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: A general experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Determination of the melting point and comparison with literature values.

-

Spectroscopy:

-

¹H and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the substituents.

-

FT-IR: To identify the characteristic functional groups (e.g., -OH, -NH₂, C=N, C-S).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

-

Chromatography:

-

TLC: To monitor the reaction progress and assess the purity of the product.

-

HPLC: For quantitative analysis of purity.

-

Safety Precautions

-

p-Aminophenol: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Potassium thiocyanate: Harmful if swallowed or in contact with skin.

-

Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Glacial acetic acid: Corrosive and causes burns. Use in a well-ventilated area.

-

Ammonium hydroxide: Corrosive and has a pungent odor. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Conclusion

The synthesis of this compound from p-aminophenol is a feasible process based on established synthetic methodologies for related compounds. This guide provides a detailed framework for its preparation, from the underlying chemical principles to a practical experimental protocol. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for achieving a good yield and purity of the final product. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process, aiding in its successful implementation in a laboratory setting.

References

An In-depth Technical Guide to 2-Amino-6-hydroxybenzothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its benzothiazole core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for researchers and professionals in the field. While this compound serves as a crucial intermediate, detailed experimental data for the isolated compound is not extensively available in public literature. This guide compiles the available information and provides context based on related structures.

Chemical Structure and Identification

The structural formula of this compound reveals a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group is attached at the 2-position of the thiazole ring, and a hydroxyl group is substituted at the 6-position of the benzene ring.

| Identifier | Value |

| IUPAC Name | 2-amino-1,3-benzothiazol-6-ol[1] |

| CAS Number | 26278-79-5[1][2][3][4][5] |

| Molecular Formula | C₇H₆N₂OS[1][2] |

| SMILES String | Nc1nc2ccc(O)cc2s1[3] |

| InChI Key | VLNVTNUTGNBNBY-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted due to the limited availability of experimental data for this specific compound. It is described as a yellow solid with a characteristic aroma.[2] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol and ether.[2]

| Property | Value | Source |

| Molecular Weight | 166.20 g/mol [1] | PubChem |

| Melting Point | 243-250 °C[2][3] | ChemBK, Sigma-Aldrich |

| Boiling Point (Predicted) | 394.6 ± 34.0 °C[2] | ChemBK |

| Density (Predicted) | 1.553 ± 0.06 g/cm³[2] | ChemBK |

| pKa (Predicted) | 8.69 ± 0.40 | ChemBK |

Spectroscopic Data

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available literature, a general and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. The following is a representative experimental protocol adapted from established procedures for similar compounds.

General Synthetic Pathway

The synthesis of 2-aminobenzothiazoles from substituted anilines is a well-established method in organic chemistry.

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is based on the general method for the synthesis of 2-aminobenzothiazoles from anilines.

Materials:

-

p-Aminophenol

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-aminophenol in glacial acetic acid.

-

Addition of Thiocyanate: To this solution, add potassium thiocyanate and stir the mixture at room temperature.

-

Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Neutralization and Precipitation: Pour the reaction mixture into ice-cold water. Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is alkaline, which will precipitate the crude product.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; appropriate personal protective equipment, including gloves and safety goggles, must be worn.

Biological Activity and Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with a wide range of biological activities. The benzothiazole scaffold is a common feature in compounds developed for various therapeutic areas.

-

Anticancer Drug Development: Derivatives of 2-aminobenzothiazole have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[6] These compounds have shown cytotoxicity against several cancer cell lines.

-

Luciferin Analogs: The structurally related compound, 2-cyano-6-hydroxybenzothiazole, is a key precursor in the synthesis of D-luciferin, the substrate for the luciferase enzyme used extensively in bioluminescence imaging.[7][8][9] This highlights the importance of the 6-hydroxybenzothiazole core in the development of imaging probes.

-

Antimicrobial and Other Activities: The 2-aminobenzothiazole nucleus is present in compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[10]

As a versatile building block, this compound provides a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery context.

References

- 1. 2-Amino-6-benzothiazolol | C7H6N2OS | CID 33462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound 95 26278-79-5 [sigmaaldrich.com]

- 4. This compound 95 26278-79-5 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Comprehensive Technical Guide to 2-Amino-6-hydroxybenzothiazole (CAS: 26278-79-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-6-hydroxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and known biological activities, offering a valuable resource for researchers exploring its therapeutic potential.

Core Physicochemical Properties

This compound, also known as 2-Amino-6-benzothiazolol or 6-Hydroxy-2-aminobenzothiazole, is a solid organic compound.[1][2][3] Its fundamental properties are summarized in the table below, providing a foundation for its application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 26278-79-5 | [1][4] |

| Molecular Formula | C₇H₆N₂OS | [1][2] |

| Molecular Weight | 166.20 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 243-250 °C | [1][4] |

| Boiling Point | 394.6 ± 34.0 °C (Predicted) | [5] |

| Density | 1.553 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [5] |

| Storage Temperature | 2-8°C | [1][4] |

Synthesis of this compound

The synthesis of 2-aminobenzothiazole derivatives can be achieved through several established methods. A common and effective approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. Below is a plausible experimental protocol for the synthesis of this compound, adapted from general procedures for similar compounds.[8][9]

Experimental Protocol: Synthesis via Thiocyanation of p-Aminophenol

Materials:

-

p-Aminophenol

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Aqueous ammonia solution (25%)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

-

Stir the mixture at room temperature for 45 minutes.

-

Cool the reaction mixture to 10°C in an ice bath.

-

In a separate flask, dissolve bromine (2 equivalents) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the cooled reaction mixture. A yellow suspension is expected to form.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Neutralize the reaction mixture to a pH of 8 by slowly adding a 25% aqueous ammonia solution.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate thoroughly with water and dry it completely.

-

To purify the product, suspend the solid in methanol, heat the mixture, and then filter it while hot. Dry the purified solid to obtain this compound.

Logical Workflow for Synthesis:

Biological Activities and Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant attention for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[10]

Anticancer Activity

The anticancer effects of benzothiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[5][11][12] Benzothiazole compounds can inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K/Akt/mTOR Signaling Pathway Inhibition:

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 95 26278-79-5 [sigmaaldrich.com]

- 4. This compound 95 26278-79-5 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminothiazole (96-50-4) 13C NMR [m.chemicalbook.com]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Amino-6-hydroxybenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Amino-6-hydroxybenzothiazole, a key intermediate in the synthesis of various biologically active molecules. This document summarizes the available quantitative NMR data, details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Core Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through meticulous spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H and ¹³C NMR Data

For illustrative purposes and to provide a comparative reference, ¹H NMR data for structurally related benzothiazole derivatives are presented in the tables below. These examples, gathered from various studies, highlight the expected chemical shift regions for protons in similar chemical environments.

Table 1: ¹H NMR Data of Related 2-Aminobenzothiazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

| 1-Butyl-3-(4-chlorobenzo[d]thiazol-2-yl)thiourea | DMSO-d₆ | 0.94 (t, J = 7.3 Hz, 3H), 1.33-1.46 (m, 2H), 1.60-1.70 (m, 2H), 3.65-3.70 (m, 2H), 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H), 10.51 (s, 1H), 12.28 (s, 1H) | [2] |

| 1-(Benzo[d]imidazol-2-yl)-3-butylthiourea | DMSO-d₆ | 0.97 (t, J = 7.3 Hz, 3H), 1.42 (m, 2H), 1.53-1.74 (m, 2H), 3.62 (m, 2H), 7.21-7.53 (m, 2H), 7.72 (s, 1H), 7.96 (s, 1H), 10.16 (s, 1H), 11.80 (s, 1H) | [2] |

| 1-(Benzo[d]oxazol-2-yl)-3-butylthiourea | DMSO-d₆ | 0.97 (t, J = 7.3 Hz, 3H), 1.35-1.47 (m, 2H), 1.58-1.69 (m, 2H), 3.62-3.67 (m, 2H), 7.07-7.13 (m, 2H), 7.42-7.47 (m, 2H), 10.97 (s, 1H), 11.14 (s, 1H), 11.26 (s, 1H) | [2] |

Experimental Protocols

The successful synthesis and subsequent spectroscopic analysis of this compound hinge on well-defined experimental procedures.

Synthesis of this compound

A cost-effective and efficient synthesis of this compound has been described, which utilizes 1,4-benzoquinone and thiourea as starting materials[1]. The reaction proceeds through a hydrochloride intermediate, which is then cyclized. The final product, this compound as a free base, is obtained after neutralization with a suitable base, such as sodium acetate[1].

General NMR Spectroscopic Analysis

For the characterization of synthesized benzothiazole derivatives, the following general protocol for NMR spectroscopy is typically employed.

Sample Preparation:

-

Dissolve a small amount of the purified compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used to acquire the spectra.

-

Nuclei: ¹H and ¹³C nuclei are observed.

-

Temperature: Standard room temperature is typically sufficient, unless temperature-dependent studies are required.

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Logical Workflow for Analysis

The process of synthesizing and characterizing this compound can be visualized as a logical workflow, from starting materials to final spectroscopic confirmation.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

This guide serves as a foundational resource for professionals engaged in the research and development of benzothiazole-based compounds. While specific NMR data for this compound requires access to dedicated chemical literature, the provided context and protocols offer a solid framework for its analysis.

References

Navigating the Solubility Landscape of 2-Amino-6-hydroxybenzothiazole in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-amino-6-hydroxybenzothiazole, a key intermediate in pharmaceutical development and a versatile building block in medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility information and provides detailed experimental protocols for its quantitative determination.

Executive Summary

This compound (CAS No: 26278-79-5) is a heterocyclic organic compound with the molecular formula C₇H₆N₂OS.[1] Its structure, featuring both a polar amino group and a hydroxyl group, alongside a benzothiazole core, governs its solubility profile. While sparingly soluble in water, it is generally recognized as soluble in various organic solvents.[2] This guide addresses the critical need for precise solubility data in process chemistry, formulation development, and analytical method design by presenting a consolidated view of its solubility and outlining a robust methodology for its experimental determination.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The available information is qualitative, consistently describing the compound as soluble in polar organic solvents.

Table 1: Qualitative Solubility Data for this compound

| Solvent | Solubility Description | Reference |

| Water | Sparingly soluble | [2] |

| Ethanol | Soluble. Used as a solvent for recrystallization in a mixture with water. | [2] |

| Ether | Soluble | [2] |

| Methanol | Likely soluble (based on the solubility of structurally similar compounds like 2-amino-4-hydroxybenzothiazole and 2-amino-6-methylbenzothiazole). | [3][4] |

| DMSO | Soluble. However, caution is advised as 2-aminothiazole derivatives can exhibit instability and undergo decomposition in DMSO stock solutions over time, especially when subjected to multiple freeze-thaw cycles. | [5] |

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is designed to be adaptable by researchers for generating precise and reproducible data.

Materials and Equipment

-

This compound (solid, purity ≥95%)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (±0.1 mg)

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtered solution in a drying oven or vacuum oven. The temperature should be set high enough to evaporate the solvent efficiently but low enough to prevent degradation of the solute.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Solubility is then expressed in the desired units, typically g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered supernatant in L)

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion and Future Directions

While qualitative data confirms the solubility of this compound in common organic solvents, the absence of quantitative values in the public domain presents a challenge for seamless process scale-up and formulation. The experimental protocol provided in this guide offers a standardized approach for researchers to generate this crucial data in-house. It is recommended that solubility be determined across a range of temperatures and in a variety of solvents relevant to specific applications, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aprotic polar solvents (DMF, DMSO), while noting the potential for instability in certain solvents like DMSO over extended periods.[5] The generation and publication of such data would be of significant benefit to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 7471-03-6 | CAS DataBase [m.chemicalbook.com]

- 4. 2-Amino-6-methylbenzothiazole | 2536-91-6 [amp.chemicalbook.com]

- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-6-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the historical context of the discovery of a key derivative, 2-Amino-6-hydroxybenzothiazole (CAS 26278-79-5). While the precise initial synthesis remains historically nuanced, this document reconstructs the likely pioneering synthetic routes based on established benzothiazole chemistry of the early 20th century. Furthermore, it explores the evolution of its synthesis, its physicochemical properties, and the burgeoning understanding of its biological significance, particularly in the realm of oncology and inflammatory diseases. Detailed experimental protocols, structured data tables, and pathway diagrams provide a comprehensive resource for researchers engaged in the development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Rise of the Benzothiazole Nucleus

The benzothiazole ring system, a bicyclic structure comprising a benzene ring fused to a thiazole ring, emerged as a significant heterocyclic motif in the early days of organic chemistry.[1] Initial investigations in the 1950s into 2-aminobenzothiazoles revealed their potential as central muscle relaxants, sparking broader interest in their pharmacological properties.[2] This early work laid the foundation for the extensive exploration of substituted 2-aminobenzothiazoles, leading to the discovery of compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] The 6-hydroxy substituted derivative, this compound, is a notable member of this class, serving as a crucial intermediate in the synthesis of more complex therapeutic agents.[4]

The Discovery of this compound: A Historical Perspective

Pinpointing the exact first synthesis of this compound is challenging due to the historical nature of chemical literature. However, the foundational methods for synthesizing the 2-aminobenzothiazole scaffold provide a clear indication of the likely early approaches. The most probable route for its initial preparation would have been an adaptation of the Hugershoff or a related reaction, which involves the cyclization of an appropriately substituted aniline derivative.

Postulated Early Synthesis: The Reaction of p-Aminophenol

A logical and historically consistent method for the first synthesis of this compound involves the reaction of p-aminophenol with a thiocyanate salt in the presence of a halogen, typically bromine. This approach, a variation of the well-established synthesis of 2-aminobenzothiazoles from anilines, would have been accessible to chemists of the era.[5]

The proposed reaction proceeds via the formation of a thiourea intermediate from p-aminophenol, followed by an oxidative cyclization to yield the benzothiazole ring.

Caption: Proposed historical synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a solid at room temperature with a melting point in the range of 243-250 °C.[6] Its molecular formula is C₇H₆N₂OS, corresponding to a molecular weight of 166.20 g/mol .[5]

| Property | Value | Reference(s) |

| CAS Number | 26278-79-5 | |

| Molecular Formula | C₇H₆N₂OS | [5] |

| Molecular Weight | 166.20 g/mol | [5] |

| Melting Point | 243-250 °C | [6] |

| Appearance | Grey solid | [4] |

| SMILES | Nc1nc2ccc(O)cc2s1 | [6] |

| InChI Key | VLNVTNUTGNBNBY-UHFFFAOYSA-N | [6] |

Experimental Protocols: A Representative Historical Synthesis

Objective: To synthesize this compound from p-aminophenol.

Materials:

-

p-Aminophenol

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Aqueous Ammonia

Procedure:

-

Dissolution of Reactants: In a flask equipped with a stirrer and cooled in an ice bath, dissolve p-aminophenol in glacial acetic acid.

-

Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate and continue stirring for approximately 45 minutes at room temperature.

-

Bromination and Cyclization: Cool the reaction mixture to 10 °C. Slowly add a solution of bromine in glacial acetic acid dropwise. After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Neutralization and Precipitation: Carefully neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for a representative synthesis of this compound.

Biological Significance and Therapeutic Potential

The 2-aminobenzothiazole scaffold is a key pharmacophore in a wide range of biologically active molecules.[3] Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. This compound itself has been implicated in the treatment of cancer and inflammatory bowel disease through the enhancement of growth factor production and inhibition of cell proliferation.

Anticancer Activity

The anticancer properties of 2-aminobenzothiazole derivatives are a major focus of modern drug discovery. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. The 6-hydroxy group on the benzothiazole ring can serve as a handle for further derivatization to improve potency and selectivity.

Caption: Inhibition of key signaling pathways by 2-aminobenzothiazole derivatives.

Conclusion

This compound, while its specific discovery is not prominently documented, represents a historically significant and synthetically accessible member of the 2-aminobenzothiazole family. Its journey from a likely early 20th-century synthesis to a valuable building block in modern drug discovery underscores the enduring importance of this heterocyclic scaffold. The foundational synthetic methods, coupled with an ever-expanding understanding of its biological activities, ensure that this compound and its derivatives will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. This guide provides a foundational technical overview to aid researchers in their exploration of this important class of compounds.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-6-hydroxybenzothiazole

Executive Summary: 2-Amino-6-hydroxybenzothiazole is a heterocyclic compound that has garnered significant interest in pharmaceutical research. While direct comprehensive studies on the parent molecule are limited, extensive research on its derivatives has revealed a broad spectrum of biological activities. This technical guide synthesizes the available information to provide an in-depth understanding of the potential mechanisms of action of this compound, drawing insights from the well-documented activities of its structural analogs. The primary mechanisms elucidated involve enzyme inhibition and modulation of key cellular signaling pathways, suggesting its potential as a scaffold for the development of therapeutic agents in oncology, infectious diseases, and metabolic disorders.

Introduction

This compound belongs to the benzothiazole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The 2-aminobenzothiazole core is a versatile scaffold for the synthesis of novel bioactive molecules.[2][3] This guide focuses on the core mechanisms of action of this compound, leveraging data from its derivatives to illuminate its potential therapeutic applications.

Primary Mechanisms of Action

The biological effects of this compound and its derivatives are primarily attributed to their ability to inhibit key enzymes and modulate critical signaling pathways involved in various disease processes.

Enzyme Inhibition

Derivatives of this compound have been shown to inhibit a variety of enzymes, highlighting the therapeutic potential of this scaffold.

-

Kinase Inhibition: Several studies have demonstrated the potent inhibitory effects of 2-aminobenzothiazole derivatives on various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

p56(lck) Inhibition: A series of 2-amino-heteroaryl-benzothiazole-6-anilides have been identified as potent inhibitors of the lymphocyte-specific protein tyrosine kinase p56(lck), a key enzyme in T-cell activation.[4][5] This suggests a potential immunomodulatory and anti-inflammatory role.

-

VEGFR-2, EGFR, and c-MET Inhibition: Various derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and the c-MET proto-oncogene, all of which are important targets in cancer therapy due to their roles in angiogenesis and tumor progression.[6]

-

-

Urease Inhibition: Certain 2-amino-6-arylbenzothiazoles have demonstrated potent urease inhibitory activity.[7] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, suggesting a potential application in treating peptic ulcers.

-

Monoamine Oxidase (MAO) Inhibition: Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[8][9] This indicates a potential for the development of novel antidepressants and neuroprotective agents.

-

Aldose Reductase Inhibition: Some 2-aminobenzothiazole derivatives have been evaluated as aldose reductase inhibitors, an enzyme implicated in the development of diabetic complications.[10]

Modulation of Signaling Pathways

The 2-aminobenzothiazole scaffold has been implicated in the modulation of several critical intracellular signaling pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Novel 2-aminobenzothiazole derivatives have been designed and synthesized to target the PI3Kγ enzyme, a key component of this pathway.[3]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound 95 26278-79-5 [sigmaaldrich.com]

- 7. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Novel 2-Amino-6-hydroxybenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic ring system composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry. Derivatives of this structure exhibit a wide array of pharmacological properties. Among these, 2-aminobenzothiazoles substituted at the 6-position with a hydroxyl group are of particular interest due to their potential for diverse biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of novel 2-amino-6-hydroxybenzothiazole derivatives and their closely related analogues. It summarizes key quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows to serve as an in-depth resource for researchers in the field of drug discovery and development.

General Synthesis Pathway

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry, often involving the oxidative cyclization of a substituted aniline with a thiocyanate salt.[1] For this compound, the process would typically start from a p-aminophenol derivative, which undergoes reaction with potassium or ammonium thiocyanate in the presence of bromine in a solvent like acetic acid.[1][2] This reaction proceeds through an intermediate arylthiourea which then cyclizes to form the final benzothiazole ring system. Further modifications can be made to the 2-amino group to generate a library of novel compounds.[3]

Caption: General synthesis workflow for the this compound core.

Key Biological Activities

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4] The presence of a hydroxyl group at the 6-position can further enhance these activities through hydrogen bonding interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 2-aminobenzothiazole derivatives against various cancer cell lines.[5][6] The mechanism of action is often multi-faceted, involving the inhibition of key enzymes in cancer progression.

Mechanism of Action: PI3K Pathway Inhibition One of the critical pathways in cancer cell growth and survival is the PI3K/AKT/mTOR pathway. Some novel 2-aminobenzothiazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme often implicated in tumor-associated myeloid cells which can contribute to tumor relapse and metastasis.[4] By inhibiting PI3Kγ, these compounds can disrupt downstream signaling, leading to reduced cell proliferation and survival.[4] Other targeted enzymes include EGFR, CDK2, and MAP kinases.[4][6]

Caption: Inhibition of the PI3Kγ signaling pathway by 2-aminobenzothiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity The following table summarizes the cytotoxic activity (IC₅₀ values) of various 2-aminobenzothiazole derivatives against several human cancer cell lines.

| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | Lung (A549) | 22.13 | [4] |

| OMS14 | Lung (A549) | 61.03 | [4] |

| OMS5 | Breast (MCF-7) | 27.53 | [4] |

| OMS14 | Breast (MCF-7) | 48.67 | [4] |

| Hydrazine Derivative (11) | Cervical (HeLa) | 2.41 | [7] |

| Hydrazine Derivative (11) | Kidney (COS-7) | 4.31 | [7] |

| Indole Derivative (12) | Colon (HT29) | 0.015 | [7] |

| Indole Derivative (12) | Lung (H460) | 0.28 | [7] |

| Sulphonamide Derivative (40) | Breast (MCF-7) | 34.5 | [7] |

| Pyrimidine Derivative (34) | Colon (Colo205) | 5.04 | [7] |

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[8] These compounds often exert their effects by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Quantitative Data: Antimicrobial Activity Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. The table below presents MIC values for selected benzothiazole derivatives.

| Compound ID/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperazine Derivative (154a) | S. aureus | 32 | [8] |

| Piperazine Derivative (154b) | S. aureus | 32 | [8] |

| Thiazolidinone (11a) | L. monocytogenes | 0.10 - 0.25 (mg/mL) | [8] |

| Thiazolidinone (11a) | E. coli | 0.10 - 0.25 (mg/mL) | [8] |

| 2-Arylbenzothiazole (25a) | E. faecalis | ~1 (µM) | [8] |

| 2-Arylbenzothiazole (25b) | K. pneumoniae | 1.04 (µM) | [8] |

Antioxidant and Neuroprotective Activity

Oxidative stress is a key pathological factor in numerous diseases. Benzothiazole derivatives, particularly those with hydroxyl substitutions, are excellent candidates for radical scavenging agents. Recent research on 6-hydroxybenzothiazol-2-carboxamides has shown potent inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's and Alzheimer's.[9] These compounds not only inhibit MAO-B but also prevent the aggregation of α-synuclein and tau proteins, demonstrating significant neuroprotective potential.[9]

Quantitative Data: MAO-B Inhibition

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Phenethylamide 30 | MAO-B | 41 | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for evaluating the biological activity of novel compounds. Below are methodologies for key assays cited in the literature.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The synthesized benzothiazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization : The MTT solution is removed, and 100 µL of DMSO or another suitable solvent is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against specific microorganisms.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Reagent Preparation : A solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds and a standard antioxidant (like ascorbic acid) are prepared in a series of concentrations.

-

Reaction : A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound.

-

Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.

-

Absorbance Measurement : The absorbance of the solution is measured at ~517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

-

Calculation : The percentage of radical scavenging activity is calculated, and the EC₅₀ (effective concentration to scavenge 50% of radicals) is determined.

Conclusion and Future Directions

Novel derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of literature, primarily focused on the broader 2-aminobenzothiazole class, strongly suggests significant potential in oncology, infectious diseases, and neuroprotection. The hydroxyl group at the 6-position offers a key point for hydrogen bonding, potentially enhancing binding affinity to various biological targets and improving the pharmacological profile.

Future research should focus on synthesizing a wider range of 6-hydroxy derivatives and conducting extensive structure-activity relationship (SAR) studies. Advanced in silico modeling can aid in identifying high-affinity targets, while comprehensive ADME/Tox profiling will be essential to identify lead compounds with favorable drug-like properties for further preclinical and clinical development.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 2-Amino-6-hydroxybenzothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxybenzothiazole is a heterocyclic organic compound that has garnered significant interest in various scientific domains, including medicinal chemistry and materials science. Its structural features, particularly the presence of amino and hydroxyl groups on the benzothiazole core, make it a versatile molecule with potential applications in the development of novel therapeutic agents and functional materials. Theoretical and computational studies play a pivotal role in elucidating the molecular structure, electronic properties, and reactivity of such compounds, providing valuable insights that can guide experimental research and drug design efforts.

This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound. It summarizes key quantitative data from computational analyses, details the methodologies employed in these theoretical investigations, and presents visualizations of the molecular structure and computational workflows.

Molecular Structure and Geometry

Table 1: Selected Optimized Geometrical Parameters for a 2-Substituted-6-hydroxybenzothiazole Analog (2-cyano-6-hydroxybenzothiazole)[1]

Bond Lengths (Å)

| Atom Pair | Bond Length (Å) |

| S1 - C2 | 1.76 |

| S1 - C7 | 1.77 |

| N3 - C2 | 1.31 |

| N3 - C4 | 1.40 |

| C4 - C5 | 1.39 |

| C4 - C9 | 1.40 |

| C5 - C6 | 1.38 |

| C6 - O11 | 1.36 |

| C6 - C7 | 1.40 |

| C7 - C8 | 1.40 |

| C8 - C9 | 1.38 |

| C2 - N10 | 1.37 (Represents C-NH2 in the amino derivative) |

Bond Angles (°) and Dihedral Angles (°)

| Atom Trio/Quartet | Angle (°) |

| C7 - S1 - C2 | 91.5 |

| N3 - C2 - S1 | 115.3 |

| C4 - N3 - C2 | 110.8 |

| C5 - C4 - N3 | 131.2 |

| C9 - C4 - N3 | 109.8 |

| O11 - C6 - C5 | 117.3 |

| O11 - C6 - C7 | 122.1 |

| C9 - C8 - C7 - S1 | 0.0 |

| C5 - C6 - C7 - C8 | 179.9 |

Note: The data presented is for 2-cyano-6-hydroxybenzothiazole and serves as a representative model for the geometric parameters of the this compound core.

Quantum Chemical Properties

Theoretical calculations have been employed to determine the quantum chemical properties of this compound, which are crucial for understanding its reactivity and potential as a corrosion inhibitor.

Table 2: Calculated Quantum Chemical Indices for this compound

| Parameter | Value |

| Energy of Highest Occupied Molecular Orbital (EHOMO) | -5.78 eV |

| Energy of Lowest Unoccupied Molecular Orbital (ELUMO) | -1.23 eV |

| Energy Gap (ΔE) | 4.55 eV |

| Dipole Moment (μ) | 3.58 Debye |

Computational Methodology

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for investigating the structure and properties of this compound is outlined below.

Protocol for Quantum Chemical Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.[1][2]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely employed method for such calculations.[1][2]

-

Basis Set: A high-level basis set, such as 6-311++G(d,p), is recommended to ensure accuracy in the calculated geometric and electronic properties.[1]

-

Geometry Optimization: The initial molecular structure of this compound is fully optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) spectra.

-

Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken population analysis.

-

NMR Spectra Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) shielding tensors, which are then converted to chemical shifts for comparison with experimental data.[1]

Molecular Visualization

The three-dimensional structure of this compound, as determined by computational methods, is depicted below. This visualization highlights the planar nature of the benzothiazole ring system and the spatial orientation of the amino and hydroxyl functional groups.

Conclusion

Theoretical studies provide a powerful framework for understanding the fundamental structural and electronic characteristics of this compound. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration of this molecule for various applications. While a complete set of theoretical data for the title compound remains to be consolidated in the literature, the analysis of closely related analogs provides significant and actionable insights. Future computational work should focus on generating and publishing a comprehensive set of optimized geometrical and spectroscopic data for this compound to further aid in its scientific and industrial development.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of 2-Amino-6-hydroxybenzothiazole Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active molecules.[1] Among them, the 2-aminobenzothiazole core is of particular interest, forming the basis for drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines, often by inhibiting key signaling pathways crucial for tumor growth and survival.[2][3]

This document provides a comprehensive overview of the synthesis of 2-amino-6-hydroxybenzothiazole derivatives, summarizes their anticancer potential, and offers detailed protocols for their synthesis and biological evaluation. The primary mechanism of action discussed involves the inhibition of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway.[1]

Synthesis of 2-Amino-6-Substituted Benzothiazole Derivatives

A common and effective method for synthesizing 2-aminobenzothiazoles is the reaction of a corresponding substituted aniline with potassium thiocyanate (KSCN) and bromine in a solvent like glacial acetic acid.[4][5] This reaction proceeds via an electrophilic substitution to form a thiourea intermediate, which then undergoes oxidative cyclization to yield the benzothiazole ring system.[6] For the synthesis of the target this compound, the starting material would typically be a 4-aminophenol derivative.

In Vitro Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. While specific data for 6-hydroxy derivatives are emerging, the data below for related 6-substituted analogs highlight the scaffold's significant anticancer potential.

| Compound Series / Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Aminobenzothiazole-TZD Hybrid (Cmpd 20) | HCT-116 (Colon) | 7.44 | [2] |

| HepG2 (Liver) | 9.99 | [2] | |

| MCF-7 (Breast) | 8.27 | [2] | |

| Naphthalimide-Benzothiazole Hybrid (Cmpd 67) | HT-29 (Colon) | 3.47 ± 0.2 | [7] |

| A549 (Lung) | 3.89 ± 0.3 | [7] | |

| MCF-7 (Breast) | 5.08 ± 0.3 | [7] | |

| 1,3,4-Oxadiazole-Benzothiazole Hybrid (Cmpd 24) | C6 (Rat Glioma) | 4.63 ± 0.85 | [2] |

| A549 (Lung) | 39.33 ± 4.04 | [2] | |

| Phenoxyquinoline-Benzothiazole Hybrid (Cmpd 25) | MKN-45 (Gastric) | 0.01 ± 0.003 | [2] |

| H460 (Lung) | 0.06 ± 0.01 | [2] | |

| HT-29 (Colon) | 0.18 ± 0.02 | [2] | |

| OMS5 & OMS14 Derivatives | MCF-7 (Breast) | 22.13 - 61.03 | [1] |

| A549 (Lung) | 22.13 - 61.03 | [1] | |

| Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | Colon Carcinoma | 12.34 ± 0.74 | [8] |

Table 1. Summary of in vitro anticancer activity (IC₅₀ values) for various 2-aminobenzothiazole derivatives.

Mechanism of Action: Targeting Kinase Signaling Pathways

A primary mechanism by which 2-aminobenzothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling. The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival, and it is frequently overactive in many types of cancer.[9][10] Many benzothiazole compounds function by targeting key components of this pathway, such as PI3K, AKT, or mTOR, thereby blocking downstream signals that promote cancer progression.[1][11]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-6-Substituted Benzothiazoles

This protocol is a generalized procedure based on the reaction of an aniline with potassium thiocyanate and bromine.[4][5]

Materials:

-

Substituted aniline (e.g., 4-amino-3-chlorophenol) (1.0 eq)

-

Potassium thiocyanate (KSCN) (4.0 eq)

-

Glacial acetic acid

-

Bromine (Br₂) (2.0 eq)

-

10% Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH)

-

Ethanol or Methanol for recrystallization

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid in a three-necked flask fitted with a stirrer and dropping funnel.

-

Stir the mixture at room temperature for 30-45 minutes.

-

Cool the reaction mixture to below 10°C in an ice bath.

-

Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid.

-

Add the bromine solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 8-12 hours.

-

Pour the reaction mixture into crushed ice and neutralize carefully with a 10% NaOH or concentrated NH₄OH solution to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final 2-amino-6-substituted benzothiazole.

-

Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

-

Data Analysis:

-

Correct the absorbance values by subtracting the mean absorbance of the blank wells.

-

Calculate the percentage of cell viability for each concentration using the formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the % viability against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

-

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

Application Notes: 2-Amino-6-hydroxybenzothiazole and its Derivatives as Versatile Fluorescent Probes

Introduction

2-Amino-6-hydroxybenzothiazole is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of fluorescent probes. While not extensively used as a probe in its native form, its derivatives are paramount in the development of sophisticated sensors for a multitude of analytes. These probes are instrumental in various scientific disciplines, including cell biology, pharmacology, and environmental science, owing to their high sensitivity, selectivity, and operational simplicity. The benzothiazole core imparts unique photophysical properties to these molecules, which can be finely tuned through chemical modifications to achieve desired sensing capabilities.

The primary fluorescence mechanisms underpinning the functionality of benzothiazole-based probes include Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), Intramolecular Charge Transfer (ICT), and Photoinduced Electron Transfer (PET). These mechanisms allow for the design of "turn-on" or ratiometric fluorescent responses upon interaction with specific target molecules. This document provides a comprehensive overview of the applications of this compound-derived fluorescent probes, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their use in research and development.

Data Presentation: Photophysical and Performance Properties

The following tables summarize the key photophysical and performance characteristics of various fluorescent probes derived from the benzothiazole scaffold. This data is intended to guide researchers in selecting the appropriate probe for their specific application.

Table 1: Benzothiazole-Based Probes for Reactive Oxygen Species (ROS) Detection

| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| BT-BO | H₂O₂ | ~470 | 604 | Not Reported | 0.93 µM | [1] |

| Unnamed Benzothiazole-Oxime | HClO | Not Reported | Not Reported | Not Reported | 0.08 µM | [2] |

| BS1 | ONOO⁻ | Not Reported | 430 | Not Reported | 12.8 nM | [3] |

| BS2 | ONOO⁻ | Not Reported | 430 | Not Reported | 25.2 nM | [3] |

| TTPA-TC | HClO | Not Reported | Not Reported | Not Reported | 0.223 µM | [4] |

Table 2: Benzothiazole-Based Probes for Metal Ion Detection

| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| BT | Cu²⁺ | 320 | Not Reported | Not Reported | 0.301 µM | [5] |

| BT | Zn²⁺ | 320 | Not Reported | Not Reported | 0.535 µM | [5] |

| BQFA | Cd²⁺ | 321 | 357 | Not Reported | 68 nM | [6] |

Table 3: Benzothiazole-Based Probes for Other Analytes

| Probe Name/Derivative | Target Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| BTC | Hydrazine | Not Reported | Not Reported | 0.67 | 1.7 nM | [7] |

| BT | S²⁻ | 320 | Not Reported | Not Reported | 0.017 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzothiazole-based fluorescent probe and its application in live cell imaging.

Protocol 1: Synthesis of a Benzothiazole-Based Fluorescent Probe for Hydrogen Peroxide (BT-BO)

This protocol is adapted from the synthesis of probe BT-BO, a "turn-on" fluorescent sensor for hydrogen peroxide.[1]

Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)

-

In a 50 mL round-bottom flask, dissolve 2-hydroxybenzaldehyde (244.2 mg, 2 mmol) and 2-aminobenzenethiol (275.4 mg, 2.2 mmol) in 10 mL of anhydrous ethanol.

-

Add two drops of formic acid to the solution to act as a catalyst.

-

Heat the mixture to 90°C and reflux for 2.5 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by recrystallization or column chromatography to obtain pure HBT.

Step 2: Synthesis of the BT-BO Probe

-

In a flask, dissolve HBT (229 mg, 1.0 mmol) in 5 mL of anhydrous acetonitrile.

-

To this solution, add 4-(Bromomethyl)benzene boronic acid pinacol ester (356.4 mg, 1.2 mmol) and K₂CO₃ (165.6 mg, 1.2 mmol).

-

Heat the mixture at 90°C and reflux for 4 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield the final probe, BT-BO.

Protocol 2: Live Cell Imaging of Hydrogen Peroxide

This generalized protocol can be adapted for various benzothiazole-based fluorescent probes for the detection of H₂O₂ in cultured mammalian cells.

1. Materials and Reagents: